molecular formula C11H20N2O2 B14010645 N-carbamoyl-3-methyl-2-prop-2-enylhexanamide CAS No. 88374-61-2

N-carbamoyl-3-methyl-2-prop-2-enylhexanamide

Cat. No.: B14010645
CAS No.: 88374-61-2
M. Wt: 212.29 g/mol
InChI Key: OXTKMFYCHLXIFA-UHFFFAOYSA-N
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Description

N-carbamoyl-3-methyl-2-prop-2-enylhexanamide is a chemical compound with a unique structure that includes a carbamoyl group, a methyl group, and a prop-2-enyl group attached to a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-3-methyl-2-prop-2-enylhexanamide typically involves the nucleophilic addition to carbon-nitrogen double bonds (imines). This method is favored due to the increased reactivity of N-carbamoyl imines towards nucleophiles . The reaction conditions often include the use of electron-withdrawing groups at nitrogen to enhance reactivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-3-methyl-2-prop-2-enylhexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-carbamoyl-3-methyl-2-prop-2-enylhexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-carbamoyl-3-methyl-2-prop-2-enylhexanamide involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-carbamoyl derivatives and hexanamide derivatives. These compounds share structural similarities but may differ in their specific functional groups and reactivity.

Uniqueness

N-carbamoyl-3-methyl-2-prop-2-enylhexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88374-61-2

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

N-carbamoyl-3-methyl-2-prop-2-enylhexanamide

InChI

InChI=1S/C11H20N2O2/c1-4-6-8(3)9(7-5-2)10(14)13-11(12)15/h5,8-9H,2,4,6-7H2,1,3H3,(H3,12,13,14,15)

InChI Key

OXTKMFYCHLXIFA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC=C)C(=O)NC(=O)N

Origin of Product

United States

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